4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
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Overview
Description
4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate likely involves multiple steps, including the formation of the core hexahydronaphthalene structure, functional group modifications, and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such a compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of robust catalysts, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrooxy group can be reduced to an amine.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with Palladium catalyst).
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of the nitrooxy group would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential effects on cellular processes or as a probe for investigating biochemical pathways.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as a drug candidate for treating specific diseases.
Industry
In industry, it might find applications in the synthesis of specialty chemicals, pharmaceuticals, or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C27H43NO10 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C27H43NO10/c1-4-17(2)27(33)38-24-15-21(30)13-19-8-7-18(3)23(26(19)24)10-9-20(29)14-22(31)16-25(32)36-11-5-6-12-37-28(34)35/h7-8,13,17-18,20-24,26,29-31H,4-6,9-12,14-16H2,1-3H3/t17-,18-,20+,21+,22+,23-,24-,26-/m0/s1 |
InChI Key |
BYXWQFNMLQKHSM-DCOASORXSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCCCCO[N+](=O)[O-])O)O)O |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
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